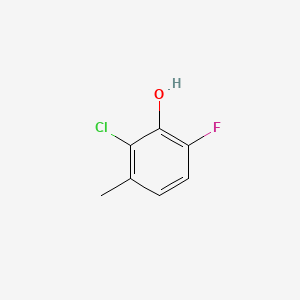

2-Chloro-6-fluoro-3-methylphenol

描述

Contextualizing Halogenated Phenols in Chemical Science and Industry

Halogenated phenols are a class of compounds where one or more hydrogen atoms on the phenol (B47542) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are significant in both academic research and various industrial sectors. Phenol and its derivatives are fundamental building blocks in the chemical industry, and the introduction of halogens can dramatically alter their physical, chemical, and biological properties. nsf.gov

In industry, halogenated phenols are used as intermediates or precursors in the synthesis of a wide range of products. For example, they are crucial in the manufacturing of pharmaceuticals, agrochemicals, dyes, and preservatives. nsf.govgoogle.com Certain chlorinated phenols have been used as antiseptics and disinfectants. rsc.org Furthermore, the inclusion of halogen atoms can impart fire-retardant properties, making them valuable in the production of specialized polymers and resins. google.com

The study of halogenated phenols is also driven by their environmental presence. The chlorination of water supplies containing natural phenolic compounds can lead to the formation of various chlorophenols. nih.govgfredlee.com Understanding the formation, reactivity, and potential for degradation of these compounds is a significant area of environmental chemistry research. The reactivity of halogenated phenols in processes like electrophilic aromatic substitution and oxidation is a key area of study. google.comnih.gov

Significance of Fluorine and Chlorine Substituents in Phenolic Structures

The presence and position of fluorine and chlorine atoms on the phenolic ring of 2-Chloro-6-fluoro-3-methylphenol are critical to its chemical character. Each halogen imparts distinct properties that influence the molecule's reactivity, polarity, and potential interactions.

Chlorine: As a substituent, chlorine is electron-withdrawing through induction but can donate electron density through resonance. Its presence on the aromatic ring influences the reactivity towards further electrophilic substitution. nih.gov The reaction of hypochlorous acid with phenols typically occurs via an electrophilic attack, leading to chlorine-substituted products, with a preference for the ortho and para positions. nih.gov In the context of medicinal chemistry, chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. This can enhance the binding affinity of a molecule to its biological target, such as a protein. acs.org

Fluorine: Fluorine is the most electronegative element, and its presence in an organic molecule has profound effects. The carbon-fluorine bond is highly polarized, which can alter the molecule's metabolic stability. nih.gov In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorination can block metabolic pathways, thereby increasing the drug's half-life. nih.gov While fluorinases, the enzymes capable of forming the C-F bond, are rare in nature, the strategic incorporation of fluorine is a major focus in synthetic chemistry. nih.govresearchgate.net The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric hindrance. nih.gov

The combination of both chlorine and fluorine on the same phenol ring, as in this compound, creates a unique electronic environment that is a subject of research interest for fine-tuning molecular properties.

Overview of Research Trajectories for this compound

Specific research focused exclusively on this compound is still emerging. However, based on the chemistry of related halogenated phenols, its primary research trajectory lies in its utility as a specialized building block in organic synthesis. The distinct arrangement of its functional groups—the hydroxyl, methyl, chloro, and fluoro groups—offers multiple sites for chemical modification, allowing for the construction of more complex molecules.

The synthesis of this compound itself is a topic of interest. Methods for producing structurally similar compounds, such as 2-chloro-m-cresol, have involved multi-step processes including nitration, diazotization, and Sandmeyer reactions to precisely place the halogen substituents. wikipedia.org Such synthetic strategies highlight the chemical challenges and ingenuity required to create specifically substituted phenols.

Given the common application of halogenated phenols as intermediates, it is plausible that this compound is being investigated for the synthesis of novel pharmaceuticals and agrochemicals. cymitquimica.comcymitquimica.com The presence of both fluorine and chlorine could be leveraged to create molecules with tailored biological activities and metabolic profiles. For example, related compounds like 6-chloro-2-methylphenol serve as precursors in the synthesis of herbicides. google.com Research in this area would likely involve using the phenolic hydroxyl group for reactions like etherification or esterification to build larger molecular scaffolds. jeeadv.ac.in

Interactive Data Table for this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 261762-90-7 | bldpharm.comapolloscientific.co.ukoakwoodchemical.com |

| Molecular Formula | C7H6ClFO | oakwoodchemical.com |

| MDL Number | MFCD01631366 | apolloscientific.co.ukoakwoodchemical.com |

属性

IUPAC Name |

2-chloro-6-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGCWUNGWVQET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378637 |

Source

|

| Record name | 2-Chloro-6-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-90-7 |

Source

|

| Record name | 2-Chloro-6-fluoro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluoro 3 Methylphenol

Advanced Synthetic Routes for 2-Chloro-6-fluoro-3-methylphenol

The construction of the this compound scaffold requires careful strategic planning to ensure the correct regiochemistry of the substituents. The synthesis typically involves a multi-step sequence, leveraging a variety of established and modern synthetic methodologies.

Regioselective Halogenation Approaches

The introduction of a chlorine atom at the 2-position of a substituted phenol (B47542) requires a regioselective halogenation strategy. Direct chlorination of m-cresol (B1676322) (3-methylphenol) typically yields the 4-chloro and 6-chloro isomers as major products due to the directing effects of the hydroxyl and methyl groups. Therefore, achieving substitution at the 2-position often necessitates a more elaborate approach.

One historical and effective method for the synthesis of the related 2-chloro-m-cresol involves a para-selective nitration of m-cresol, followed by reduction of the nitro group to an amine, diazotization, and a Sandmeyer reaction to introduce the chlorine atom. wikipedia.org This general strategy can be adapted for the synthesis of more complex derivatives.

Modern approaches to achieve ortho-selective halogenation of phenols include the use of directing groups or specialized catalytic systems. For instance, ammonium (B1175870) salt-catalyzed chlorination using agents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been shown to favor ortho-substitution. scientificupdate.com The catalyst is believed to form an N-halo intermediate, and the chloride counter-ion plays a crucial role in directing the halogenation to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com

Table 1: Comparison of Reagents for Regioselective Chlorination of Phenols

| Reagent/System | Selectivity | Conditions | Reference |

| Cl₂ | Low (mixture of isomers) | Typically requires a Lewis acid catalyst. masterorganicchemistry.com | masterorganicchemistry.com |

| SO₂Cl₂ | Can be selective with a catalyst. | Often used with a Lewis acid like AlCl₃. fluoromart.com | fluoromart.com |

| N-Chlorosuccinimide (NCS) | Can be ortho-selective with a catalyst. | Often used with a catalyst such as a thiourea (B124793) derivative. scientificupdate.com | scientificupdate.com |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | High ortho-selectivity with an ammonium salt catalyst. | Toluene, 1 mol% catalyst. scientificupdate.com | scientificupdate.com |

Fluorination Strategies for Phenolic Compounds

The introduction of a fluorine atom onto an aromatic ring can be challenging. For phenolic compounds, direct electrophilic fluorination is often difficult and can lead to a mixture of products or decomposition. More effective methods often involve either nucleophilic fluorination of a suitably activated precursor or specialized electrophilic fluorinating agents.

One prominent strategy is deoxyfluorination , where the phenolic hydroxyl group is directly replaced by fluorine. Reagents like PhenoFluor™, developed by Ritter and co-workers, allow for the one-step conversion of phenols to aryl fluorides under relatively mild conditions. uni.lutaylorandfrancis.com This method is often compatible with a wide range of functional groups.

Another approach involves the use of electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄). The success of such reactions often depends on the substrate and the presence of activating or directing groups. taylorandfrancis.com For the synthesis of this compound, a potential strategy could involve the fluorination of a pre-existing chloromethylphenol derivative.

Methylation and Demethylation Techniques in Phenol Synthesis

The methyl group on the aromatic ring can be introduced at various stages of the synthesis. Friedel-Crafts alkylation of a phenol or a protected phenol is a common method, although it can be prone to issues of polyalkylation and rearrangement. masterorganicchemistry.com

Alternatively, a precursor already containing the methyl group, such as m-cresol, can be used as the starting material. wikipedia.org A plausible synthetic route could also involve the methylation of a pre-formed 2-chloro-6-fluorophenol (B1225318). beilstein-journals.org This can be achieved using methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. beilstein-journals.org

Demethylation of aryl methyl ethers is also a crucial technique, as methoxy (B1213986) groups are often used as protecting or directing groups during a synthetic sequence. Reagents like boron tribromide (BBr₃) or strong acids are commonly employed to cleave the ether and reveal the phenol.

Multi-step Synthesis Design and Optimization

A plausible multi-step synthesis for this compound could commence from a readily available starting material like 3-fluoro-2-methylphenol. The synthesis would then involve the regioselective introduction of the chlorine atom at the 6-position.

Plausible Synthetic Pathway:

Starting Material: 3-Fluoro-2-methylphenol.

Regioselective Chlorination: Introduction of a chlorine atom at the 6-position (ortho to the hydroxyl group and meta to the fluorine). This could potentially be achieved using an ortho-directing chlorination method as described in section 2.1.1.

Optimization: The optimization of such a synthesis would involve screening different chlorinating agents, catalysts, solvents, and reaction temperatures to maximize the yield of the desired product and minimize the formation of isomers. libretexts.org The order of the halogenation steps would also be a critical factor to investigate. For instance, starting with 2-methylphenol, performing a regioselective fluorination followed by chlorination, or vice versa, would need to be evaluated. The directing effects of the existing substituents at each step would be the determining factor for the regiochemical outcome. chemistrysteps.com

Reaction Mechanisms and Pathways Involving this compound

The reactivity of this compound is governed by the interplay of the electronic effects of its various substituents. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weak activating, ortho-, para-director. The halogen atoms (chlorine and fluorine) are deactivating yet ortho-, para-directing. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring of this compound acts as a nucleophile. The hydroxyl group strongly activates the ring, making it susceptible to attack by electrophiles. scientificupdate.com The positions ortho and para to the hydroxyl group are the most activated.

Mechanism of Electrophilic Aromatic Substitution:

The general mechanism for EAS proceeds in two steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

For this compound, the primary directing influence is the powerful hydroxyl group. The available position for substitution is the carbon at the 4-position (para to the hydroxyl group). The positions ortho to the hydroxyl group are already substituted. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur predominantly at the 4-position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 2-Chloro-6-fluoro-3-methyl-4-nitrophenol |

| Bromination | Br⁺ | 4-Bromo-2-chloro-6-fluoro-3-methylphenol |

| Sulfonation | SO₃ | 3-Chloro-5-fluoro-2-hydroxy-6-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(3-Chloro-5-fluoro-2-hydroxy-6-methylphenyl)ethan-1-one |

The combination of the activating hydroxyl and methyl groups and the deactivating but ortho-, para-directing halogen atoms creates a complex electronic environment that ultimately favors substitution at the position most activated by the hydroxyl group.

Nucleophilic Substitution Reactions

The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the aromatic ring of this compound can facilitate nucleophilic aromatic substitution (SNAr) reactions, although the activating effect is generally modest compared to nitro groups. nih.govorganic-chemistry.org The hydroxyl group, being a strong activating group, can further influence the regioselectivity of these reactions. In its phenoxide form (under basic conditions), its electron-donating character is enhanced, potentially directing nucleophilic attack to the positions ortho and para to it. However, the positions of the existing substituents leave only the C4 and C5 positions available for substitution.

The chloro and fluoro groups themselves can act as leaving groups in SNAr reactions. The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order in SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by the more electronegative fluorine atom polarizing the C-F bond.

Common nucleophiles for these reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) could potentially yield a methoxy-substituted phenol, while reaction with an amine could introduce an amino group onto the aromatic ring.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium methoxide (NaOCH₃) | 2-Fluoro-6-methoxy-3-methylphenol or 2-Chloro-6-methoxy-3-methylphenol | Polar aprotic solvent (e.g., DMSO, DMF), elevated temperature |

| Ammonia (NH₃) | 2-Fluoro-6-amino-3-methylphenol or 2-Chloro-6-amino-3-methylphenol | High pressure and temperature, or in the presence of a catalyst |

| Sodium thiophenoxide (NaSPh) | 2-Fluoro-3-methyl-6-(phenylthio)phenol or 2-Chloro-3-methyl-6-(phenylthio)phenol | Polar aprotic solvent |

Derivatization Reactions for Functionalization

The functionalization of this compound can be achieved through various derivatization reactions targeting the hydroxyl group, the aromatic ring, or the methyl group. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

O-Alkylation and O-Acylation: The phenolic hydroxyl group is a prime site for derivatization. The Williamson ether synthesis, for example, involves the reaction of the corresponding phenoxide with an alkyl halide to form an ether. beilstein-journals.orgnih.gov For instance, reacting this compound with methyl iodide in the presence of a base like sodium hydride would yield 2-Chloro-6-fluoro-3-methylanisole. Similarly, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would produce the corresponding ester.

Derivatization of the Aromatic Ring: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the ring, with the positions of substitution being directed by the existing substituents. The strongly activating hydroxyl group and the moderately activating methyl group would favor substitution at the positions ortho and para to them.

Synthesis of Sulfane Derivatives: A specific example of derivatization is the synthesis of (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane. This transformation involves the reaction of this compound with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a sulfur source like elemental sulfur or thiourea, and is typically catalyzed by a base.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Functional Group Targeted | Product Class |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., NaH) | Hydroxyl | Ether |

| O-Acylation | Acyl chloride or Anhydride, Base | Hydroxyl | Ester |

| Sulfanylation | Methylating agent, Sulfur source, Base | Aromatic Ring/Hydroxyl | Aryl methyl sulfane |

Mechanistic Studies of Aromatic Ring Transformations

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of transformations involving halogenated phenols are well-established.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: As previously mentioned, nucleophilic substitution on the aromatic ring proceeds via the SNAr mechanism. This is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (halide ion) to restore aromaticity. nih.govorganic-chemistry.org The electron-withdrawing nature of the halogen substituents is crucial for stabilizing the negative charge of the Meisenheimer complex.

Electrophilic Aromatic Substitution Mechanism: Reactions such as halogenation, nitration, or Friedel-Crafts alkylation would proceed through the standard electrophilic aromatic substitution mechanism. This involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore the aromatic system. The regiochemical outcome is determined by the directing effects of the existing substituents.

Enzymatic Dehalogenation Mechanisms: In biological or biomimetic systems, the dehalogenation of chlorophenols can be catalyzed by enzymes like dehaloperoxidase. Studies on similar compounds have shown that this can occur via an oxidative mechanism where the phenol is oxidized to a phenoxy radical, which is then susceptible to further reactions leading to dehalogenation.

Catalytic Approaches in the Synthesis and Modification of this compound

Catalysis plays a pivotal role in the synthesis and functionalization of halogenated phenols, offering efficient and selective routes to a wide range of derivatives.

Transition Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on palladium and copper, are extensively used for cross-coupling reactions involving aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions: this compound and its derivatives can serve as substrates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. youtube.comresearchgate.net For these reactions to occur at the halogenated positions, the hydroxyl group is often protected. A key precursor for Suzuki coupling is the corresponding boronic acid. The synthesis of 2-Chloro-6-fluoro-3-methylphenylboronic acid has been reported, which can then be coupled with various aryl or vinyl halides to form C-C bonds. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide a classic method for forming C-O, C-S, and C-N bonds. beilstein-journals.org For example, the reaction of this compound with an alcohol in the presence of a copper catalyst could yield a diaryl ether. Copper catalysts are also employed in the synthesis of some halogenated phenols, for instance, through Sandmeyer-type reactions where a diazonium salt is treated with a copper(I) halide.

Table 3: Transition Metal-Catalyzed Reactions for Modification

| Reaction Name | Catalyst | Substrate | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium complex | Aryl boronic acid derivative | Aryl/Vinyl Halide | C-C |

| Heck Reaction | Palladium complex | Aryl halide derivative | Alkene | C-C |

| Buchwald-Hartwig Amination | Palladium complex | Aryl halide derivative | Amine | C-N |

| Ullmann Condensation | Copper complex | Aryl halide derivative | Alcohol/Thiol/Amine | C-O/C-S/C-N |

Organocatalysis in Halogenated Phenol Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. nih.govchiba-u.jp In the context of halogenated phenols, organocatalysts can be employed for various purposes, including asymmetric synthesis and the introduction of functional groups under mild conditions.

For instance, chiral organocatalysts, such as cinchona alkaloid derivatives, can be used to catalyze the enantioselective halogenation of phenols or their precursors. nih.gov Bifunctional organocatalysts, possessing both a Brønsted acid and a Lewis base site, can activate substrates for a variety of reactions, including the synthesis of highly functionalized phenols. jst.go.jp While specific applications of organocatalysis to this compound are not widely reported, the general principles suggest potential for its use in selective derivatization.

Acid- and Base-Catalyzed Transformations

Acid-Catalyzed Reactions: Under acidic conditions, this compound can undergo electrophilic substitution reactions. A classic example is the Friedel-Crafts alkylation, where an alkyl group is introduced onto the aromatic ring using an alkyl halide or an alkene in the presence of a Lewis acid catalyst like AlCl₃ or a Brønsted acid. organic-chemistry.orgyoutube.com The regioselectivity of such reactions would be governed by the directing effects of the existing substituents. Arylboronic acids have also been shown to catalyze the dehydrative C-alkylation of phenols with alcohols. bath.ac.uk

Base-Catalyzed Reactions: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This enhances its reactivity in reactions such as the Williamson ether synthesis. beilstein-journals.org Base catalysis is also crucial for condensation reactions, for example, with aldehydes or ketones, to form more complex structures. Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, can be employed in biphasic systems to facilitate reactions between the water-soluble phenoxide and an organic-soluble electrophile. nih.gov

Advanced Spectroscopic and Computational Characterization of 2 Chloro 6 Fluoro 3 Methylphenol

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental in confirming the identity and purity of a synthesized compound and in understanding its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. For 2-Chloro-6-fluoro-3-methylphenol, ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the two aromatic protons would be influenced by the adjacent chloro, fluoro, and hydroxyl groups. The methyl group would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons bonded to the electronegative chlorine, fluorine, and oxygen atoms appearing at characteristic downfield shifts.

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a powerful technique for organofluorine compounds. nih.govnih.gov It would show a single resonance for the fluorine atom, and its coupling with nearby protons would provide further structural confirmation. The chemical shift of fluorine is highly sensitive to its electronic environment. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.5 | Doublet of doublets |

| ¹H (Aromatic) | 6.8 - 7.5 | Doublet of doublets |

| ¹H (Methyl) | ~2.3 | Singlet |

| ¹H (Hydroxyl) | Variable | Broad Singlet |

| ¹⁹F | -110 to -140 | Multiplet |

Note: This table represents predicted values based on general principles of NMR spectroscopy for similar structures. Actual experimental data is required for precise assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band for the O-H stretch of the phenolic group, typically in the region of 3200-3600 cm⁻¹. Characteristic absorptions for C-H stretching of the aromatic ring and methyl group would appear around 2850-3100 cm⁻¹. The C-Cl and C-F stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), along with aromatic C=C stretching and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺). A characteristic isotopic pattern would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₆ClFO). Predicted HRMS data for adducts of the molecule show calculated mass-to-charge ratios, such as 161.01640 for the [M+H]⁺ adduct. uni.lu

X-ray Crystallography and Solid-State Structure Elucidation

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding.

Computational Chemistry and Quantum Mechanical Studies

Computational methods are used to complement experimental data and provide deeper insight into molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a common computational approach to predict the properties of molecules. For this compound, DFT could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the vibrational frequencies to aid in the assignment of experimental FTIR and Raman spectra.

Predict NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

Determine the distribution of electron density and molecular orbitals, providing insight into the molecule's reactivity and electronic properties.

HOMO-LUMO Analysis and Charge Transfer Properties

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability, chemical reactivity, and the nature of electronic transitions. semanticscholar.org

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are employed to calculate the energies of these orbitals. researchgate.netkarazin.ua For instance, calculations for similar substituted phenols, like 2,6-dichloro-4-fluoro phenol (B47542), have been performed using the B3LYP functional with a 6-311+G(d,p) basis set to determine the optimized molecular geometry and orbital energies. semanticscholar.orgresearchgate.net The HOMO-LUMO gap provides insight into the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule that is more easily polarized. semanticscholar.org

The distribution of the HOMO and LUMO across the molecular structure reveals potential sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be concentrated around the electron-rich phenol ring and the hydroxyl group, while the LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents. The energy gap and orbital distributions are indicative of intramolecular charge transfer, where electron density can be transferred from the donor part (hydroxyl and methyl groups) to the acceptor part (the aromatic ring with electronegative halogens). semanticscholar.orgresearchgate.net This charge transfer is fundamental to the molecule's reactivity and its potential applications in various chemical reactions.

Table 1: Representative Frontier Molecular Orbital Parameters (Note: The following data is illustrative, based on typical values for similar halogenated phenols calculated using DFT methods, as specific experimental or calculated values for this compound are not available in the provided sources.)

| Parameter | Description | Typical Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.0 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. uni-muenchen.de The MESP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. nih.gov The potential is calculated at various points around the molecule, representing the net electrostatic effect of the total charge distribution (electrons and nuclei) on a positive test charge. uni-muenchen.de

The MESP is typically color-coded for intuitive interpretation. Regions of negative potential (usually colored red) are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles. researchgate.netresearchgate.net Intermediate potentials are represented by other colors like green and yellow.

For this compound, the MESP map would reveal distinct reactive sites:

Negative Regions: The most negative potential is expected to be localized around the highly electronegative oxygen atom of the hydroxyl group and the fluorine atom. These areas represent the primary sites for hydrogen bonding and interactions with electrophiles. nih.gov

Positive Regions: A region of strong positive potential would be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Aromatic Ring: The π-system of the benzene (B151609) ring will also exhibit regions of negative potential above and below the plane of the ring, although this is modulated by the attached functional groups. The electron-withdrawing chlorine and fluorine atoms decrease the electron density on the ring, particularly at the ortho and para positions relative to them.

The MESP map provides a comprehensive picture of how the molecule will interact with other charged or polar species, which is crucial for understanding its chemical reactivity and biological interactions. researchgate.netuni-muenchen.de

Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. Techniques like DFT are widely used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For this compound, vibrational analysis can be performed using DFT calculations, for example, with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.net These calculations yield a set of vibrational modes and their corresponding frequencies. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. The analysis helps in the assignment of bands observed in experimental spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: The following ranges are based on characteristic vibrational frequencies for similar organic molecules and computational studies on related compounds.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H (Phenolic) | Stretching | ~3600-3400 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Methyl) | Stretching | ~2980-2870 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-O (Phenolic) | Stretching | ~1260-1180 |

| C-F | Stretching | ~1150-1000 |

| C-Cl | Stretching | ~800-600 |

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach coupled with DFT. These predictions are valuable for assigning signals in complex NMR spectra and confirming the positions of the substituents on the phenol ring.

Conformational Analysis and Stability

Conformational analysis of this compound involves identifying the possible spatial arrangements of its atoms (conformers) that arise from rotation about single bonds and determining their relative stabilities. The primary source of conformational isomerism in this molecule is the orientation of the hydroxyl (-OH) group's hydrogen atom relative to the adjacent chloro and fluoro substituents.

Two principal planar conformers can be envisioned:

Cis-conformer: The O-H bond is oriented towards the chlorine atom.

Trans-conformer: The O-H bond is oriented towards the fluorine atom.

The relative stability of these conformers is governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. It is possible that an intramolecular hydrogen bond could form between the hydroxyl hydrogen and the adjacent fluorine or chlorine atom, which would stabilize that particular conformer.

Computational methods, particularly DFT, are used to investigate the potential energy surface of the molecule. scilit.com By calculating the energy of the molecule as a function of the dihedral angle of the C-C-O-H bond, the minimum energy conformers and the energy barriers to rotation can be determined. Studies on similar substituted phenols and benzaldehydes have shown that planar conformers are often the most stable, but non-planar arrangements can also exist. scilit.com The relative populations of the conformers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. The investigation of NLO properties is a significant area of materials science research. Molecules with large NLO responses often feature a π-conjugated system substituted with electron-donating groups (EDGs) and electron-accepting groups (EAGs), which facilitates intramolecular charge transfer (ICT). researchgate.net

This compound possesses the structural motifs that could give rise to NLO properties. The phenol ring provides the π-conjugated system. The hydroxyl (-OH) and methyl (-CH₃) groups act as electron donors, while the chloro (-Cl) and fluoro (-F) groups are electron acceptors. This arrangement can lead to a significant change in the molecular dipole moment upon electronic excitation, a key factor for NLO activity.

The primary NLO properties of interest at the molecular level are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods like DFT. researchgate.netmdpi.com The magnitude of the first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications such as second-harmonic generation (SHG). mdpi.com Computational studies on similar aromatic compounds have demonstrated the utility of DFT in predicting NLO properties and understanding the structure-property relationships. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 2 Chloro 6 Fluoro 3 Methylphenol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com For classes of compounds like halogenated phenols, QSAR models are invaluable for predicting toxicological profiles and designing new molecules with enhanced efficacy or reduced toxicity. tandfonline.comtandfonline.com While specific QSAR models exclusively for 2-Chloro-6-fluoro-3-methylphenol are not extensively documented, robust models have been developed for the broader class of halogenated phenols, which can be used to infer its properties. tandfonline.comresearchgate.net These models are crucial for risk assessment of environmental pollutants and for guiding the synthesis of new chemical entities. nih.govnih.gov

The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. tandfonline.com For halogenated phenols, several classes of descriptors are critical for building reliable models. tandfonline.comresearchgate.net

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP or ClogP) is a key descriptor. It quantifies the lipophilicity of the compound, which influences its ability to cross biological membranes and accumulate in lipid-rich environments. For halogenated phenols, hydrophobicity is often a primary factor driving toxicity. tandfonline.com

Electronic Descriptors: These descriptors characterize the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic net charges (q). The most negative atomic net charge (q(-)) has been shown to be a significant variable in models predicting the toxicity of halogenated phenols to Escherichia coli. nih.gov These parameters help describe the molecule's reactivity and its capacity for forming interactions like hydrogen bonds and halogen bonds. tandfonline.com The phenolic hydroxyl group's electronic features are particularly significant in determining the toxic mechanisms of phenols. researchgate.net

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. The presence of bulky halogen atoms and methyl groups, as seen in this compound, introduces steric hindrance that can influence how the molecule binds to a target site. The fluorine atom, in particular, is noted for its potential to improve metabolic stability in drug design.

Table 1: Key Molecular Descriptors in QSAR Models for Halogenated Phenols

| Descriptor Class | Specific Descriptor | Relevance to Biological Activity |

| Hydrophobic | ClogP (log P) | Governs membrane permeability and bioaccumulation. tandfonline.com |

| Electronic | Atomic Net Charges (q) | Influences electrostatic interactions and reactivity. nih.gov |

| Electronic | Maximum Atomic State Energy for H (MASEH) | Characterizes atomic perturbation in the molecular environment. tandfonline.com |

| Thermodynamic | Standard Entropy (Sθ) | Correlates with toxicity in some QSAR models for halogenated phenols. nih.gov |

| Topological | RNH | Directly associated with the potential for hydrogen bonding. tandfonline.com |

By correlating molecular descriptors with experimental data, predictive models can be established to estimate the biological efficacy and toxicity of untested compounds. For halogenated phenols, these models often take the form of multiple linear regression (MLR) or more complex three-dimensional (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA). tandfonline.com

Studies on halogenated phenols have successfully developed 2D and 3D-QSAR models to predict their toxicity against the protozoan Tetrahymena pyriformis, a common model organism in ecotoxicology. tandfonline.comtandfonline.com These models demonstrate that factors like hydrophobicity (ClogP) and hydrogen-bonding potential (RNH) are primary determinants of toxicity. tandfonline.com Another QSAR model developed to predict the acute toxicity of 14 halogenated phenols to recombinant E. coli achieved high predictability using standard entropy (Sθ) and the most negative atomic net charge (q(-)) as descriptors. nih.gov

These models suggest that the toxicity of this compound would be influenced by a combination of its moderate lipophilicity conferred by the methyl group and halogen atoms, and its electronic properties, which are modulated by the electron-withdrawing effects of the chlorine and fluorine atoms. The models can be used to predict endpoints such as the 50% inhibitory growth concentration (IGC50) or the 50% effective concentration (EC50). tandfonline.comnih.gov

Biological Activity Profiling and Mechanistic Elucidation

The arrangement of substituents on the phenol (B47542) ring of this compound makes it a candidate for biological activity, particularly as an antimicrobial agent. The phenolic hydroxyl group is a key pharmacophore, capable of hydrogen bonding, while the halogen atoms can enhance membrane permeability and participate in halogen bonding, potentially disrupting biological processes.

Phenolic compounds are well-known antimicrobial agents that typically exert their effects through multiple mechanisms. rroij.comnih.gov The primary mode of action for phenols involves the disruption of microbial cell membrane integrity, leading to the leakage of intracellular components and eventual cell death. nih.gov They can also act by denaturing and coagulating cellular proteins, including essential enzymes, which inhibits normal metabolic processes. rroij.com

For this compound, the mechanism of action is believed to involve interactions with specific molecular targets mediated by its functional groups. The hydroxyl group can form hydrogen bonds, while the chloro and fluoro groups can engage in other non-covalent interactions, affecting the function of enzymes and other critical proteins. The strategic placement of halogens can enhance the antimicrobial activity of phenolic compounds. nih.gov

Research indicates that this compound possesses significant antimicrobial activity. Studies have reported promising results in inhibiting the growth of various bacterial strains, with some noting a minimum inhibitory concentration (MIC) as low as 32 µg/mL against certain pathogens.

Staphylococcus aureus : This Gram-positive bacterium has been a target for this compound. One study noted that this compound effectively inhibited the growth of S. aureus. A related sulfur-containing compound, (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane, which can be synthesized from the phenol, showed an MIC of 32 µg/mL against S. aureus. Halogenated phenols in general have shown potent activity against S. aureus, including methicillin-resistant strains (MRSA), by inhibiting biofilm formation and key virulence factors. nih.gov

Escherichia coli : This Gram-negative bacterium has also been tested. The compound was found to effectively inhibit the growth of E. coli at concentrations reported to be lower than some traditional antibiotics. The related sulfur derivative showed an MIC of 64 µg/mL against E. coli.

Pseudomonas aureus : There is no specific information available in the searched literature regarding the activity of this compound against Pseudomonas aureus.

Table 2: Summary of Reported Antibacterial Activity

| Bacterial Strain | Compound | Reported Activity / Finding |

| Staphylococcus aureus | This compound | Effective growth inhibition reported. |

| Staphylococcus aureus | (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane | MIC value of 32 µg/mL. |

| Escherichia coli | This compound | Effective growth inhibition reported. |

| Escherichia coli | (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane | MIC value of 64 µg/mL. |

In addition to its antibacterial properties, this compound has been noted for its potential as an antifungal agent. The general fungicidal action of phenols is well-established, often requiring slightly higher concentrations than for bacteriostatic effects. rroij.com Halogenated phenols have demonstrated efficacy against fungal species like Candida albicans by impairing hyphal formation, a key virulence factor. nih.gov However, specific studies detailing the antifungal spectrum or minimum fungicidal concentration (MFC) of this compound are not widely available in the reviewed sources.

Acaricidal Activity and Structure-Activity Correlations

The specific acaricidal properties of this compound have not been extensively detailed in publicly available research. However, the structure-activity relationships (SAR) of related phenolic compounds provide a strong basis for predicting its potential activity against acarids, such as house dust mites. nih.govamu.edu.pl Phenolic compounds are known for their role in plant defense against herbivores, and their toxicity often stems from the ability to denature proteins and disrupt cell membranes. amu.edu.plresearchgate.net

Studies on derivatives of 3-methylphenol indicate that the introduction of halogen atoms like chlorine and fluorine can significantly influence acaricidal potency. nih.gov Halogenation can enhance the lipophilicity of the molecule, facilitating its penetration through the cuticle of the mite, and can also affect its electronic properties, influencing interaction with biological targets. nih.govnih.gov

Fumigant toxicity relies on the compound's volatility, allowing it to enter the respiratory system of the mite and exert its effect. For phenolic compounds, this mechanism often involves the inhibition of key metabolic enzymes. nih.gov A study on various 3-methylphenol derivatives demonstrated significant fumigant toxicity against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus). nih.gov For instance, 4-chloro-6-isopropyl-3-methylphenol was found to be highly effective. nih.govelsevier.com The presence of both chloro and fluoro groups on the this compound ring suggests a potential for similar or enhanced fumigant action, though specific LC50 values are not documented. The mechanism is likely related to the disruption of neurological or respiratory enzyme functions.

Direct-contact toxicity requires the acaricide to be absorbed through the mite's outer surface. Phenolic compounds can disrupt the structural integrity of microbial membranes and are believed to have similar effects on arthropod cells. researchgate.net Research has confirmed that phenolic extracts from plants like Salvia officinalis (sage), which are rich in these compounds, are toxic to the larval stages and adult females of the two-spotted spider mite (Tetranychus urticae), causing over 50% mortality. amu.edu.pl

In studies of 3-methylphenol derivatives, compounds with halogen substitutions showed potent direct-contact toxicity against house dust mites. nih.gov 4-chloro-6-isopropyl-3-methylphenol was again noted for its high toxicity, being over 36 times more toxic than the commercial acaricide benzyl (B1604629) benzoate (B1203000) against D. farinae. nih.gov The combination of chlorine and fluorine in this compound could enhance its ability to penetrate the mite's cuticle and interfere with vital physiological processes, suggesting it may be a potent contact acaricide.

Table 1: Acaricidal Activity of 3-Methylphenol Derivatives Against Dermatophagoides farinae Data derived from studies on related compounds to illustrate potential structure-activity relationships.

| Compound | Fumigant Toxicity (LC50, µg/cm²) | Direct-Contact Toxicity (LC50, µg/cm²) |

| 3-Methylphenol | 0.63 | 0.41 |

| 4-Chloro-3-methylphenol | 0.75 | 0.60 |

| 6-Fluoro-3-methylphenol | 0.57 | 0.40 |

| 4-Isopropyl-3-methylphenol | 0.78 | 0.56 |

| 4-Chloro-6-isopropyl-3-methylphenol | 0.29 | 0.21 |

| Benzyl Benzoate (Reference) | 10.78 | 7.73 |

| Source: nih.gov |

Investigation of other Bioactivities (e.g., anti-inflammatory, analgesic, CNS depressant, skeletal muscle relaxant)

While specific studies focusing on the anti-inflammatory, analgesic, CNS depressant, or skeletal muscle relaxant activities of this compound are not prominent in the literature, the broader class of phenolic compounds is widely recognized for these properties. nih.govnih.govtandfonline.comnih.gov

Phenolic compounds are known to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COXs) and lipooxygenases (LOXs), and by modulating signaling pathways such as NF-κB. mdpi.comnih.govmdpi.com Many natural phenolic extracts are used in traditional medicine for their anti-inflammatory and analgesic (pain-relieving) properties. nih.govnih.govhealthline.comtruemeds.in

Certain simple and substituted phenols can also exhibit CNS depressant activity. nih.govnih.govfrontiersin.orgbanglajol.info They can modulate the activity of neurotransmitter receptors, such as GABA-A receptors, leading to sedative effects. nih.gov The presence of halogen atoms can influence how these molecules cross the blood-brain barrier and interact with neural targets. nih.gov The potential for skeletal muscle relaxant properties has also been noted for some phenolics, such as gallic acid. nih.gov Given that this compound belongs to this versatile chemical family, it is plausible that it could exhibit some of these bioactivities, though experimental verification is required.

Molecular Docking and Binding Affinity Studies

Specific molecular docking studies for this compound are not widely published. However, the principles of ligand-protein interactions and in silico studies on analogous phenolic compounds allow for a theoretical analysis of its potential binding behavior. nih.govnih.govnih.gov

Ligand-Protein Interactions and Active Site Analysis

The biological activity of this compound would be dictated by its non-covalent interactions with the active site of target proteins. nih.gov The key functional groups of the molecule each play a distinct role in forming these interactions. youtube.com

Phenolic Hydroxyl (-OH) group: This group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site.

Methyl (-CH3) group: This nonpolar group primarily engages in hydrophobic interactions, fitting into hydrophobic pockets within the protein active site composed of amino acids like leucine, isoleucine, and valine.

The combination of these interactions—hydrogen bonds, halogen bonds, and hydrophobic interactions—would determine the binding affinity and specificity of this compound for its biological targets.

Table 2: Potential Molecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type(s) | Interacting Amino Acid Residues (Examples) |

| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, Thr, His |

| Chloro (-Cl) | Halogen Bonding, Hydrophobic Interactions | Backbone carbonyls, Leu, Ile |

| Fluoro (-F) | Halogen Bonding, Hydrophobic Interactions | Backbone carbonyls, Phe, Trp |

| Methyl (-CH3) | Hydrophobic Interactions, Van der Waals Forces | Ala, Val, Leu, Ile, Pro |

Identification of Potential Biological Targets

Without specific experimental data, potential biological targets for this compound can be inferred from studies on similar halogenated phenols. For example, a molecular docking study of the related compound 2-chloro-5-fluoro phenol identified Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase (hDHODH) as potential protein targets. nih.gov

Given the wide range of activities exhibited by phenolic compounds, potential targets could include:

Enzymes: Such as cyclooxygenases (implicated in inflammation), acetylcholinesterase (relevant to neurological function), and various metabolic enzymes in pathogens. mdpi.com

Receptors: Including neurotransmitter receptors like the GABA-A receptor, which could explain potential CNS effects. nih.gov

Bacterial Proteins: As suggested by studies on other phenols, targets could include enzymes essential for bacterial survival, leading to antimicrobial activity. nih.govnih.gov

In silico screening and molecular docking are crucial first steps to identify and prioritize these potential targets for future experimental validation. nih.govmdpi.com

Environmental Chemistry and Degradation Pathways of 2 Chloro 6 Fluoro 3 Methylphenol

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-Chloro-6-fluoro-3-methylphenol, the key abiotic degradation pathways are likely photolysis and hydrolysis.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, photolysis in aqueous environments can be a significant degradation route. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring.

Studies on other chlorophenols have shown that photocatalytic degradation in the presence of a semiconductor, such as cuprous oxide (Cu₂O), and an external oxidant like hydrogen peroxide (H₂O₂), can lead to the complete breakdown of the compound. researchgate.net For instance, the degradation of 2-chlorophenol (B165306) and 4-chlorophenol (B41353) is significantly enhanced under visible light irradiation with a Cu₂O photocatalyst, a process facilitated by the formation of free radicals that disintegrate the molecular structure. researchgate.net It is plausible that this compound would undergo a similar degradation mechanism, involving hydroxylation of the aromatic ring and subsequent cleavage.

Table 1: Potential Photolytic Degradation Products of Halogenated Phenols

| Parent Compound | Potential Intermediate Products | Final Products |

| Chlorophenols | Hydroxylated derivatives, quinones | Carbon dioxide, water, inorganic halides |

This table is illustrative and based on the degradation of similar compounds, not specifically this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis will depend on the strength of the carbon-halogen and other bonds in the molecule, as well as environmental conditions such as pH and temperature.

Generally, the carbon-halogen bonds on an aromatic ring are relatively stable and resistant to hydrolysis under typical environmental conditions. However, hydrolytic dehalogenation, the replacement of a halogen with a hydroxyl group from water, can occur, particularly under more extreme conditions or when catalyzed by certain minerals in soil and sediment. nih.gov This process is a recognized pathway in the degradation of some halogenated aromatic compounds. nih.gov The presence of both chlorine and fluorine on the aromatic ring of this compound may influence its susceptibility to hydrolysis, but specific data is not currently available.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, carried out by microorganisms, is a primary mechanism for the removal of organic pollutants from the environment. The degradation of halogenated phenols can occur under both aerobic and anaerobic conditions, involving a diverse range of microbial communities and enzymatic systems. mahidol.ac.thelsevierpure.com

Under aerobic conditions, the initial step in the degradation of phenolic compounds by bacteria is often hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net For halogenated phenols, this is typically followed by the cleavage of the aromatic ring. researchgate.net

The degradation of chlorophenols often proceeds via the ortho or meta cleavage pathways. researchgate.net In the case of this compound, bacteria would likely first convert it to a dihydroxy-derivative (a catechol). This catechol would then be a substrate for ring-cleavage dioxygenases. The presence of halogens on the aromatic ring can sometimes inhibit the enzymes of the meta-cleavage pathway, making the ortho-cleavage pathway more common for halogenated aromatics. researchgate.net Following ring cleavage, the resulting aliphatic intermediates are further metabolized to compounds of central metabolism, such as those in the Krebs cycle.

In anaerobic environments, such as sediments, flooded soils, and parts of wastewater treatment systems, a key degradation process for halogenated compounds is reductive dehalogenation. nih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. nih.gov This is a crucial first step as it makes the aromatic ring less toxic and more susceptible to subsequent degradation.

For this compound, anaerobic microorganisms could sequentially remove the chlorine and fluorine atoms. Reductive dehalogenation is often carried out by specialized groups of anaerobic bacteria, such as those from the genera Dehalococcoides and Desulfitobacterium, which can use halogenated compounds as electron acceptors in their respiration. nih.gov Once dehalogenated, the resulting methylphenol could be further degraded by other members of the anaerobic microbial community.

A wide array of microorganisms have been identified that can degrade halogenated aromatic compounds. Bacteria are the most active in petroleum degradation and work as primary degraders of spilled oil in the environment. nih.gov

Aerobic degradation of chlorophenols has been observed in various bacterial genera, including Pseudomonas, Sphingomonas, Burkholderia, and Rhodococcus. nih.govnih.gov These bacteria possess enzymes like phenol (B47542) hydroxylases and catechol dioxygenases that are essential for the breakdown of these compounds. researchgate.net For instance, a microbial consortium containing Sphingomonas paucimobilis and Burkholderia cepacia has been shown to efficiently degrade 2,4,6-trichlorophenol. nih.gov

Anaerobic degradation, particularly reductive dehalogenation, is carried out by a more specialized group of microorganisms. nih.gov These often exist in syntrophic communities where the products of one organism's metabolism are consumed by another. nih.gov

Table 2: Examples of Microbial Genera and Enzymes Involved in the Degradation of Halogenated Aromatic Compounds

| Degradation Condition | Microbial Genera | Key Enzymes |

| Aerobic | Pseudomonas, Sphingomonas, Burkholderia, Rhodococcus | Phenol Hydroxylase, Catechol 1,2-Dioxygenase, Catechol 2,3-Dioxygenase |

| Anaerobic | Dehalococcoides, Desulfitobacterium, Dehalobacter | Reductive Dehalogenases |

This table provides examples based on the degradation of similar halogenated aromatic compounds and is not specific to this compound.

Environmental Fate and Transport Considerations

The environmental fate and transport of a chemical compound are governed by its physical and chemical properties and its interactions with different environmental compartments, including soil, water, and air. For this compound, specific data on its environmental behavior is scarce. However, inferences can be drawn from the behavior of similar phenolic compounds.

There is currently a lack of specific studies on the persistence and bioaccumulation potential of this compound in the environment. Persistence refers to the length of time a compound remains in the environment before being broken down by chemical or biological processes. Bioaccumulation is the process by which a substance builds up in an organism at a faster rate than it is lost.

To rigorously assess these aspects, data from laboratory and field studies are necessary. Such studies would typically measure the compound's half-life in different environmental matrices (soil, water, sediment) and its octanol-water partition coefficient (Kow), which indicates its tendency to accumulate in fatty tissues of organisms. Without this data for this compound, a definitive statement on its persistence and bioaccumulation potential cannot be made.

Table 1: Data on Persistence and Bioaccumulation of this compound

| Parameter | Value | Source |

| Half-life in Soil | No data available | |

| Half-life in Water | No data available | |

| Half-life in Sediment | No data available | |

| Bioaccumulation Factor (BAF) | No data available | |

| Bioconcentration Factor (BCF) | No data available | |

| Octanol-Water Partition Coefficient (Log Kow) | No data available |

For related compounds, such as other chlorophenols, biotransformation can occur. For instance, the anaerobic biotransformation of 2-chlorophenol has been shown to result in metabolites like phenol, benzoate (B1203000), and 3-chlorobenzoate. nih.gov It is plausible that this compound could undergo similar degradation pathways, potentially involving dechlorination, defluorination, or oxidation of the methyl group. However, the presence of both chlorine and fluorine atoms, along with a methyl group on the phenol ring, makes its degradation pathway complex and not directly predictable without experimental evidence.

Table 2: Potential Transformation Pathways and Products of this compound (Hypothetical)

| Transformation Pathway | Potential Products | Remarks |

| Biodegradation (Aerobic/Anaerobic) | Chlorinated/Fluorinated catechols, hydroxylated derivatives, ring cleavage products | Specific metabolites are unknown. The microbial communities capable of degrading this specific compound have not been identified. |

| Photolysis | Oxidized products, dehalogenated phenols | The effect of sunlight on the degradation of this compound in water or on surfaces is not documented. |

| Hydrolysis | Not expected to be a significant pathway for the aromatic ring structure under normal environmental pH. |

There is a lack of widespread environmental monitoring data for this compound. A case report from a chemical release in a rural town in western New York involved a mixture containing 2-chloro-6-fluorophenol (B1225318) (a related but different compound). nih.gov In that incident, environmental sampling confirmed soil and surface contamination, although air samples were below the detection limit despite a noticeable odor. nih.gov This suggests that compounds of this class can persist in soil and on surfaces after a release. However, this does not provide direct evidence for the distribution of this compound under typical environmental conditions.

To understand the environmental distribution of this compound, systematic monitoring programs would be required to analyze its presence in various environmental compartments such as industrial effluents, wastewater treatment plant outputs, surface waters, groundwater, and soil.

Table 3: Environmental Monitoring Data for this compound

| Environmental Compartment | Concentration Range | Location | Source |

| Surface Water | No data available | ||

| Groundwater | No data available | ||

| Soil | No data available | ||

| Sediment | No data available | ||

| Air | No data available |

Analytical Methodologies for Detection and Quantification of 2 Chloro 6 Fluoro 3 Methylphenol

Chromatographic Techniques

Chromatographic methods are central to the analysis of 2-Chloro-6-fluoro-3-methylphenol, providing the necessary separation from potentially interfering compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of phenolic compounds. For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The detection of this compound is often accomplished using a Diode Array Detector (DAD) or a standard UV detector. A DAD has the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in compound identification and purity assessment. The purity of this compound can be assessed by HPLC with UV detection at approximately 270 nm. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like phosphoric acid or acetic acid, is optimized to achieve the best separation and peak shape. google.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate a range of phenolic compounds in a single analysis. google.comgoogleapis.com

A typical HPLC system configuration for the analysis of halogenated phenols is presented in the table below.

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Halogenated Phenols

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 270 nm and 280 nm |

| Injection Volume | 20 µL |

This table represents a typical method for phenolic compounds and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and highly specific detection, making it suitable for complex matrices and trace-level analysis. chemicalbook.com The analysis of phenols by GC often requires a derivatization step to increase their volatility and improve their chromatographic behavior. labcompare.com However, underivatized phenols can also be analyzed directly. labcompare.com

In GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification. The monitoring of degradation pathways of this compound can be achieved using GC-MS.

The table below outlines typical GC-MS parameters for the analysis of phenolic compounds.

Table 2: Representative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial Temp: 60°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min) |

| Injector | Splitless, 250°C |

| MS Interface Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu |

This table illustrates a general method for the analysis of phenols, which would be applicable for this compound.

Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction (SPE))

Effective sample preparation is crucial for accurate and reliable analysis, especially for trace-level detection in complex samples like water or soil. The primary goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering matrix components. For phenolic compounds, including this compound, Solid-Phase Extraction (SPE) is a widely used and effective technique.

SPE utilizes a solid sorbent material packed in a cartridge to selectively adsorb the analyte from a liquid sample. For the extraction of phenols from aqueous samples, the water is typically acidified to a pH of around 2 to ensure the phenols are in their non-ionized form, which enhances their retention on nonpolar or polymeric sorbents. Commonly used sorbents for phenolic compounds include polystyrene-divinylbenzene (PS-DVB) or hydrophilic-lipophilic balanced (HLB) polymers. After loading the sample, the cartridge is washed to remove interferences, and then the analyte is eluted with a small volume of an organic solvent like methanol or acetone. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

The general steps for SPE of phenolic compounds are outlined below.

Table 3: General Solid-Phase Extraction Protocol for Phenolic Compounds

| Step | Procedure |

| 1. Cartridge Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water or acidified water. |

| 2. Sample Loading | The acidified sample is passed through the conditioned cartridge at a controlled flow rate. |

| 3. Washing | The cartridge is washed with a weak solvent (e.g., acidified water) to remove co-adsorbed interfering substances. |

| 4. Elution | The retained phenolic compounds are eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol, acetone). |

| 5. Post-Elution | The eluate may be evaporated and reconstituted in a solvent compatible with the analytical instrument. |

This table provides a general workflow for SPE of phenols and would be a suitable starting point for developing a method for this compound.

Development of Robust and Sensitive Analytical Protocols

The development of robust and sensitive analytical protocols for this compound is essential for ensuring data quality and reliability. This involves a comprehensive approach that includes method optimization, validation, and quality control.

Method development begins with the selection of the appropriate analytical technique and sample preparation method based on the sample matrix and the required detection limits. For HPLC, parameters such as the column chemistry, mobile phase composition, and gradient profile are optimized to achieve good resolution and peak shape for the target analyte and other compounds of interest. google.com In GC-MS, the temperature program, carrier gas flow rate, and MS parameters are adjusted for optimal separation and detection.

Once a method is developed, it must be validated to demonstrate that it is fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.